13,14-dihydro-15-keto Prostaglandin E1

Platelet aggregation Prostanoid pharmacology Metabolite activity profiling

13,14-Dihydro-15-keto Prostaglandin E1 (CAS 5094-14-4; synonyms: 15-keto-13,14-dihydro-PGE1, 15-keto-PGE0) is the primary inactive pulmonary metabolite of Prostaglandin E1 (PGE1, alprostadil), formed by sequential action of 15-hydroxyprostaglandin dehydrogenase and Δ13-reductase. It belongs to the prostanoid class of eicosanoid lipids and is widely utilized as a reference standard for PGE1 pharmacokinetic monitoring, as an analytical internal standard (via its deuterated analog), and as a tool compound to distinguish PGE1-mediated effects from metabolite-mediated effects in biochemical and pharmacological studies.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
Cat. No. B8049502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto Prostaglandin E1
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O
InChIInChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h17-18,20,24H,3-15H2,1-2H3/t17-,18-,20-/m1/s1
InChIKeyGLJUFUWUOYSGMU-QWFCFKBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto Prostaglandin E1 for Research Procurement: Key Identity and Baseline Characteristics


13,14-Dihydro-15-keto Prostaglandin E1 (CAS 5094-14-4; synonyms: 15-keto-13,14-dihydro-PGE1, 15-keto-PGE0) is the primary inactive pulmonary metabolite of Prostaglandin E1 (PGE1, alprostadil), formed by sequential action of 15-hydroxyprostaglandin dehydrogenase and Δ13-reductase [1]. It belongs to the prostanoid class of eicosanoid lipids and is widely utilized as a reference standard for PGE1 pharmacokinetic monitoring, as an analytical internal standard (via its deuterated analog), and as a tool compound to distinguish PGE1-mediated effects from metabolite-mediated effects in biochemical and pharmacological studies .

Why 13,14-Dihydro-15-keto Prostaglandin E1 Cannot Be Replaced by Other PGE1 Metabolites in Research Applications


PGE1 metabolism generates a cascade of metabolites with profoundly divergent pharmacological activities that preclude generic interchange. While PGE1 and 13,14-dihydro-PGE1 (PGE0) retain comparable biological activities, the 15-keto oxidation products—including 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1—lose most or all receptor-mediated activity [1]. Furthermore, 13,14-dihydro-15-keto-PGE1 occupies a unique metabolic node: it is the obligate precursor to the active metabolite PGE0 via 15-ketoreductase, a capacity not shared by 15-keto-PGE1, and it serves as the sole plasma metabolite suitable for indirect pharmacokinetic monitoring of PGE1 exposure [2]. Substituting any other in-class metabolite without verifying these functional, enzymatic, and analytical distinctions risks irreproducible results.

13,14-Dihydro-15-keto Prostaglandin E1: Quantitative Differentiation Evidence Against Closest Analogs


ADP-Induced Platelet Aggregation: ~1,350-Fold Weaker Than PGE1 in Human PRP

In a direct head-to-head comparison within the same study, 13,14-dihydro-15-keto-PGE1 inhibited ADP-induced platelet aggregation in human platelet-rich plasma (PRP) with an IC50 of 54 µM and in washed platelets with an IC50 of 200 µM, whereas the parent compound PGE1 exhibited an IC50 of 40 nM under identical conditions [1]. The potency deficit of 13,14-dihydro-15-keto-PGE1 relative to PGE1 is approximately 1,350-fold in PRP and 5,000-fold in washed platelets, confirming its classification as a biologically inactive metabolite.

Platelet aggregation Prostanoid pharmacology Metabolite activity profiling

PGE1 Receptor Binding Affinity: Ranked Lower Than 13,14-Dihydro-PGE1, Higher Than 15-Keto-PGE1

In a competitive binding assay using hamster myometrial low-speed supernatant, the PGE1 metabolite series demonstrated a rank order of relative binding affinity: PGE1 > 13,14-dihydro-PGE1 > 13,14-dihydro-15-keto-PGE1 > 15-keto-PGE1 [1]. While absolute KD values for 13,14-dihydro-15-keto-PGE1 were not reported in this study, the assay clearly situates its affinity between that of the partially active metabolite 13,14-dihydro-PGE1 and the fully inactive 15-keto-PGE1. A separate study in rhesus monkey uterus confirmed the same rank order and additionally reported that 13,14-dihydro-15-keto-PGE1 and 15-keto-PGE1 exhibited similar affinities (stated as approximately equal) [2].

Prostaglandin receptor binding Metabolite activity ranking Hamster myometrial assay

Arterial Thromboresistance In Vivo: No Activity at Physiological Concentrations vs. PGE1 and 13,14-Dihydro-PGE1

In a cross-perfusion rabbit model, daily pretreatment with PGE1 or 13,14-dihydro-PGE1 for 1 week induced comparable thromboresistance on both intact and deendothelialized arterial surfaces, as quantified by 111Indium-oxine labeled autologous platelet deposition. In contrast, 15-keto-13,14-dihydro-PGE1 and 15-keto-PGE1 showed no thromboresistance-inducing effect at the doses tested [1]. In vitro perfusion of human saphenous vein segments confirmed that PGE1 and 13,14-dihydro-PGE1 were comparably potent, whereas 15-keto-13,14-dihydro-PGE1 was only active at concentrations several orders of magnitude higher—well above biologically or clinically relevant levels [1].

Arterial thromboresistance In vivo prostaglandin activity Vascular pharmacology

Pharmacokinetic Surrogate Marker: Terminal Half-Life 25–34 min Enables Indirect PGE1 Exposure Monitoring

PGE1 itself is rapidly and comprehensively metabolized during pulmonary passage, making direct measurement of intact drug technically challenging. 13,14-Dihydro-15-keto-PGE1, as the principal circulating metabolite, accumulates to measurable plasma concentrations and provides an indirect but reliable index of PGE1 systemic exposure [1]. In beagle dogs, 13,14-dihydro-15-keto-PGE1 plasma concentrations declined biexponentially with a terminal half-life of 25–34 minutes and typical clearance values of 10–14 mL/min/kg following intravenous PGE1 administration [1]. In healthy human volunteers receiving 60 µg PGE1 infusion over 120 minutes, steady-state 15-keto-PGE0 concentrations were approximately 20-fold higher than endogenous levels (~5.1 pg/mL endogenous vs. ~100 pg/mL during infusion), far exceeding the 2-fold increase seen for PGE1 itself [2].

Pharmacokinetics PGE1 therapeutic monitoring Metabolite surrogate marker

ELISA Cross-Reactivity: 0.19% vs. PGE1—The Most Selective Metabolite for Differential Immunoassay Detection

Commercially validated competitive ELISA kits for PGE1 (e.g., Abcam ab133024) report cross-reactivity values for the major PGE1 metabolites. 13,14-Dihydro-15-keto-PGE1 exhibits a cross-reactivity of only 0.19%, which is the lowest among all tested PGE1 metabolites: 13,14-dihydro-PGE1 (1.50%), 15-keto-PGE1 (1.15%), and PGE0 (1.45%) all show substantially higher cross-reactivity . This near-absence of immunological recognition means that 13,14-dihydro-15-keto-PGE1 can be discriminated from PGE1 and other metabolites with greater confidence in immunoassay-based experimental designs.

Immunoassay specificity Prostaglandin ELISA Analytical method validation

13,14-Dihydro-15-keto Prostaglandin E1: Highest-Value Research and Industrial Application Scenarios


PGE1 Pharmacokinetic & Bioequivalence Studies (IND/ANDA)

Regulatory pharmacokinetic studies of PGE1 (alprostadil) formulations require a stable, measurable plasma analyte that is not confounded by ex vivo PGE1 degradation or rapid pulmonary clearance. 13,14-Dihydro-15-keto-PGE1, with its terminal half-life of 25–34 min and dose-proportional plasma accumulation, serves as the industry-standard surrogate endpoint for PGE1 exposure [1]. Its deuterated analog (13,14-dihydro-15-keto PGE1-d4) is specifically designed as an internal standard for GC-MS and LC-MS/MS quantification, enabling validated bioanalytical methods for ANDA submissions .

Negative Control for PGE1-Mediated M2 Macrophage Reprogramming Studies

In cancer immunotherapy research, PGE1 has been shown to suppress M2 markers (TREM2, CXCR2) on tumor-associated macrophages via EP2/EP4 receptors. 13,14-Dihydro-15-keto-PGE1 is the appropriate negative control because it was directly demonstrated to be significantly less effective than PGE1 at decreasing M2 marker expression in heterospheroid co-culture models, unlike 13,14-dihydro-PGE1 and 15-keto-PGE1 which retained activity comparable to PGE1 [1]. Selection of the correct PGE1 metabolite for control experiments is essential for attributing pharmacological effects to PGE1 receptor agonism.

Metabolic Enzyme Activity Profiling: 15-Ketoreductase Substrate

13,14-Dihydro-15-keto-PGE1 is the exclusive substrate for the NADPH-dependent 15-ketoreductase (carbonyl reductase) that generates the biologically active metabolite 13,14-dihydro-PGE1 (PGE0). Human liver cytosol exhibits a mean specific activity of 61.1 fmol·min⁻¹·mg⁻¹ protein toward this substrate, with approximately tenfold interindividual variation [1]. This compound is therefore indispensable for studies quantifying 15-ketoreductase activity in human tissue banks, pharmacogenetic investigations of PGE1 metabolic activation, and screening for enzyme inhibitors or inducers.

PGE1 Immunoassay Cross-Reactivity Validation & Specificity Testing

When validating PGE1 ELISA or RIA methods for clinical or research use, demonstrating negligible interference from the major circulating metabolite is a critical parameter. 13,14-Dihydro-15-keto-PGE1 exhibits only 0.19% cross-reactivity in a representative commercial PGE1 ELISA, substantially lower than other PGE1 metabolites (1.15–1.50% range) [1]. Procuring high-purity (>98%) 13,14-dihydro-15-keto-PGE1 reference material enables rigorous spike-and-recovery experiments, interference testing, and establishment of assay specificity acceptance criteria for regulated bioanalysis.

Quote Request

Request a Quote for 13,14-dihydro-15-keto Prostaglandin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.